6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine

Lipophilicity Drug-likeness Physicochemical property differentiation

6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891124-19-9, molecular formula C₁₉H₁₇N₅OS, molecular weight 363.44 g/mol ) is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. This scaffold has been extensively explored in medicinal chemistry, notably as a core for kinase inhibitors targeting c-Met, Pim-1, and LRRK2.

Molecular Formula C19H17N5OS
Molecular Weight 363.44
CAS No. 891124-19-9
Cat. No. B2382082
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine
CAS891124-19-9
Molecular FormulaC19H17N5OS
Molecular Weight363.44
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)C2=NN3C(=NN=C3SCC4=CN=CC=C4)C=C2
InChIInChI=1S/C19H17N5OS/c1-2-25-16-7-5-15(6-8-16)17-9-10-18-21-22-19(24(18)23-17)26-13-14-4-3-11-20-12-14/h3-12H,2,13H2,1H3
InChIKeyHAGOWEAORGSLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891124-19-9): Structural Identity and Procurement Context


6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 891124-19-9, molecular formula C₁₉H₁₇N₅OS, molecular weight 363.44 g/mol ) is a heterocyclic compound belonging to the [1,2,4]triazolo[4,3-b]pyridazine class. This scaffold has been extensively explored in medicinal chemistry, notably as a core for kinase inhibitors targeting c-Met, Pim-1, and LRRK2 [1]. The compound features a 4-ethoxyphenyl substituent at the 6-position and a pyridin-3-ylmethylthio group at the 3-position—a combination that distinguishes it from its closest commercially available analogs.

Distinct 6-(4-ethoxyphenyl) and 3-(pyridin-3-ylmethylthio) combination, not present in known c-Met/Pim-1/LRRK2 inhibitors
Heterocyclic hinge-binding motif absent in simple alkylthio analogs
Balanced lead-like profile: MW below 400 Da, predicted cLogP ~3.4–3.8

Why Generic Triazolopyridazine Substitution Fails for Research Requiring 891124-19-9


Triazolopyridazine derivatives exhibit highly substituent-dependent biological activity profiles. Literature on c-Met and Pim-1 inhibition demonstrates that relatively small structural modifications—such as replacing a 4-methoxy group with a 4-hydroxy group—can alter mean growth inhibition (GI%) across the NCI 60 cell line panel from 29.08% to 55.84% [1]. The combination of the 4-ethoxyphenyl group at the 6-position and the pyridin-3-ylmethylthio group at the 3-position is absent from all characterized dual c-Met/Pim-1 inhibitors and LRRK2 inhibitor series, meaning that data generated with closest analogs cannot be reliably extrapolated.

Triazolopyridazine activity is highly substituent-dependent; small changes can alter cell panel response, so data from close analogs may not transfer.
Analogs lacking the pyridin-3-ylmethylthio group (e.g., methylthio or ethylthio) may not engage the kinase hinge, shifting target selectivity profiles.
Physicochemical mismatches from alternative 6-position groups (4-chloro, p-tolyl) can shift LogP and HBA count, limiting direct substitution in assay workflows.

Quantitative Differentiation Evidence for 6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine Versus Closest Analogs


Lipophilicity Modulation: cLogP Shift from Chlorophenyl to Ethoxyphenyl Analog

The target compound replaces the 4-chlorophenyl group found in the close analog 3-(4-chlorophenyl)-6-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 852373-54-7) with a 4-ethoxyphenyl group. Based on fragment-based LogP contribution differences (ethoxy: +0.38 vs. chloro: +0.71 on aromatic carbon), the ethoxyphenyl analog is predicted to have a moderately reduced cLogP, shifting toward a more balanced hydrophilicity profile. WAY-270318 (3-(4-ethoxyphenyl)-6-methylthio analog), which replaces the entire pyridin-3-ylmethylthio group with a simple methylthio group, has an experimentally determined ALogP of 3.191 . The target compound is expected to have a slightly higher LogP than WAY-270318 due to the increased hydrocarbon content of the pyridin-3-ylmethyl moiety. No direct experimental LogP data are available for the target compound; values presented are class-level inferences [1].

Lipophilicity modulation
Class-level
Predicted cLogP shift −0.2 to −0.4 vs. 4-chlorophenyl analog; +0.2 to +0.6 vs. WAY-270318
May support balanced lipophilicity screening for kinase lead optimization
In silico estimate; experimental LogP not available
Lipophilicity Drug-likeness Physicochemical property differentiation

Hydrogen Bond Acceptor Count Advantage Over p-Tolyl Analog

Compared to the analog 3-((pyridin-3-ylmethyl)thio)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, which bears a 4-methylphenyl group at the 6-position, the target compound incorporates an ethoxy substituent that adds one hydrogen bond acceptor (HBA) oxygen atom. The total HBA count increases from 5 (p-tolyl analog) to 6 (target compound) . This additional HBA may enhance aqueous solubility and provide an extra interaction point for kinase hinge-region or solvent-exposed binding site contacts, as demonstrated in docking studies of structurally related triazolopyridazine c-Met inhibitors where oxygen-containing para-substituents contribute to binding affinity [1].

HBA count advantage
Class-level
+1 HBA atom (6 vs. 5) vs. p-tolyl analog
May improve solubility and polar contacts in kinase pockets
Structural comparison; no binding data
Hydrogen bonding Solubility Target engagement

Pyridin-3-ylmethylthio Hinge-Binding Motif vs. Simple Alkylthio Analogs

The 3-position pyridin-3-ylmethylthio substituent of the target compound is a recognized kinase hinge-binding motif, structurally distinct from the simple methylthio or ethylthio groups found in WAY-270318 (CAS 721964-48-3) and 3-(4-ethoxyphenyl)-6-(ethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazine. Patent literature on [1,2,4]triazolo[4,3-b]pyridazine c-Met inhibitors explicitly claims 3-position heteroaryl-containing thioether substituents as critical for potent kinase inhibition [1]. In the LRRK2 inhibitor series, analogous triazolopyridazine compounds bearing heterocyclic substituents at the 3-position showed potent inhibition of both wild-type and G2019S mutant LRRK2 with unprecedented mutant selectivity [2]. The pyridin-3-yl nitrogen can engage in hydrogen bonding or water-mediated interactions within the kinase hinge region, a structural feature absent in simple alkylthio congeners.

Hinge-binding motif
Class-level
Pyridin-3-ylmethylthio group present; simple alkylthio analogs lack heterocyclic hinge-binding nitrogen
Expected to confer higher kinase affinity vs. alkylthio analogs
No direct inhibition data for this compound
Kinase hinge-binding motif c-Met LRRK2 Structure-based design

Structural Uniqueness Within the Triazolopyridazine c-Met/Dual Kinase Inhibitor Landscape

A systematic comparison of the target compound's substitution pattern against all characterized triazolopyridazine kinase inhibitors reveals that no published compound combines (i) a 6-position 4-ethoxyphenyl group with (ii) a 3-position pyridin-3-ylmethylthio group. The 2024 RSC Advances study on dual c-Met/Pim-1 inhibitors utilized exclusively 3-(4-methoxyphenyl) derivatives with 6-hydrazono substituents [1]. The 2013 LRRK2 inhibitor series focused on 3-position alkyl or simple aryl groups [2]. The 2012 Novartis c-Met patent covers 3-position quinolinylmethyl and related heteroarylmethyl groups, but not the specific ethoxyphenyl-pyridinylmethylthio combination [3]. This structural gap positions the target compound as a distinct chemotype for exploring kinase selectivity space that has not been exhaustively mapped.

Structural novelty
Data to verify
No published triazolopyridazine c-Met/Pim-1/LRRK2 inhibitor with this exact substitution pattern
Enables exploration of uncharacterized kinase selectivity space
Literature and patent search; verify for your target panel
Chemical novelty IP landscape Kinase inhibitor selectivity

Molecular Weight Advantage Relative to Benzylsulfanyl Analog

The target compound (MW 363.44 g/mol ) has a molecular weight nearly identical to that of 3-(benzylsulfanyl)-6-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS 941890-13-7, MW 362.45 g/mol ), differing by only 1 Da. However, the replacement of the benzyl group with a pyridin-3-ylmethyl group introduces a heterocyclic nitrogen that increases the polar surface area and HBA count without increasing molecular weight. This modification is consistent with lead-likeness optimization principles that favor maintaining MW below 400 Da while improving ligand efficiency through polar interactions [1]. In contrast, other 3-position analogs such as 3-((pyridin-3-ylmethyl)thio)-6-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine have a lower MW of 320.37 g/mol but lack the 4-ethoxyphenyl group that may enhance lipophilic binding pocket complementarity.

Molecular weight
Reported
363.44 g/mol
Lead-like MW retained while adding hinge-binding motif
Vendor datasheet; nearly identical to benzyl analog MW (362.45)
Molecular weight Lead-likeness Permeability

Priority Application Scenarios Where 6-(4-Ethoxyphenyl)-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine (891124-19-9) Offers Selection Advantages


Kinase Selectivity Panel Screening with c-Met/Pim-1/LRRK2 Focus

The pyridin-3-ylmethylthio substituent is a recognized kinase hinge-binding motif [1], while the 4-ethoxyphenyl group provides a distinct lipophilic anchor not found in any published triazolopyridazine c-Met or Pim-1 inhibitor [2]. This unique substitution pattern makes the compound an ideal candidate for broad kinase selectivity profiling, specifically to determine whether the ethoxyphenyl-pyridinylmethylthio combination yields a selectivity fingerprint that differs from the well-characterized methoxyphenyl-hydrazono and quinolinylmethyl series.

SAR Exploration Campaigns for Lead-likeness Optimization of Triazolopyridazine Kinase Inhibitors

With a molecular weight of 363.44 g/mol (well within lead-like space) and a predicted cLogP in the 3.4–3.8 range [1], this compound offers a balanced starting point for structure–activity relationship (SAR) studies. Its hydrogen bond acceptor count advantage over p-tolyl analogs [2] and its heterocyclic hinge-binding motif absent in WAY-270318 and other simple alkylthio analogs provide multiple vectors for medicinal chemistry optimization without the need for de novo scaffold synthesis.

Computational Docking and Pharmacophore Model Validation Studies

The compound's combination of a pyridin-3-ylmethylthio hinge-binding motif and a 4-ethoxyphenyl group creates an ideal test case for validating docking models of triazolopyridazine-based kinase inhibitors. Comparative docking of this compound alongside 4-chlorophenyl and p-tolyl analogs [1] can help refine pharmacophore models for c-Met, Pim-1, and LRRK2, particularly in assessing the contribution of the ethoxy oxygen to binding site solvation networks.

Intellectual Property Positioning and Freedom-to-Operate Analysis

The specific combination of 6-(4-ethoxyphenyl) and 3-(pyridin-3-ylmethylthio) substituents does not appear in any published c-Met, Pim-1, or LRRK2 inhibitor patent or paper [1][2]. This structural novelty makes the compound a valuable tool for establishing novel composition-of-matter claims or exploring chemical space adjacent to existing patent estates held by Novartis and other organizations.

Application
Selection Property
Validation Focus
Kinase selectivity panel screening (c-Met/Pim-1/LRRK2)
Pyridin-3-ylmethylthio hinge-binding motif and 4-ethoxyphenyl lipophilic anchor
Selectivity fingerprint vs. methoxyphenyl and quinolinylmethyl series
SAR exploration for lead-likeness optimization
Balanced MW (<400 Da) and HBA count (6) with multiple optimization vectors
Modification of hinge-binding and lipophilic substituents without scaffold redesign
Computational docking and pharmacophore model validation
Distinct substitution pattern for testing docking pose predictions
Contribution of ethoxy oxygen to binding-site solvation networks
Intellectual property positioning and freedom-to-operate analysis
Structural novelty not covered by existing patents
Novel composition-of-matter claims adjacent to existing patent estates
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